molecular formula C32H37IN2 B1146222 1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide CAS No. 140648-15-3

1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide

Cat. No.: B1146222
CAS No.: 140648-15-3
M. Wt: 576.55
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Description

1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide is a cyanine dye characterized by two indole-derived moieties connected via a conjugated system. The structure includes:

  • Two 1,3,3-trimethylindolenine groups, which stabilize the cationic charge through resonance.
  • A cyclohexenyl bridge with ethenyl linkers, extending conjugation and influencing optical properties.
  • An iodide counterion, enhancing solubility in polar solvents like methanol or water.

Cyanine dyes of this class are widely utilized in fluorescence imaging, photodynamic therapy, and as photosensitizers due to their tunable absorption/emission profiles .

Properties

IUPAC Name

1,3,3-trimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N2.HI/c1-31(2)25-14-7-9-16-27(25)33(5)29(31)20-18-23-12-11-13-24(22-23)19-21-30-32(3,4)26-15-8-10-17-28(26)34(30)6;/h7-10,14-22H,11-13H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQJTKZBMNPURL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694761
Record name 1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140648-15-3
Record name 1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide is a complex organic compound that belongs to the class of indole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and neuropharmacological research. This article provides an overview of the biological activities associated with this compound based on available studies and data.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity. The indole moiety is known for its diverse pharmacological properties. The molecular formula is C27H32N2IC_{27}H_{32}N_2I, with a molecular weight of approximately 486.46 g/mol.

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1,3,3-trimethylindolium iodide have been shown to inhibit the proliferation of various cancer cell lines.

Case Study:
In a study involving indole Schiff bases derived from similar structures, it was reported that these compounds demonstrated promising cytotoxic activity against the AMJ breast cancer cell line at low concentrations. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Indole Schiff Base 1AMJ Breast Cancer10Apoptosis induction
Indole Schiff Base 2AMJ Breast Cancer15Cell cycle arrest

Neuropharmacological Effects

The neuropharmacological potential of indole derivatives has also been explored. Research indicates that certain indole compounds can act as NMDA receptor antagonists, which are crucial in modulating excitatory neurotransmission and have implications in treating conditions like epilepsy.

Case Study:
In a rat electroconvulsive shock model of epilepsy, a related indole derivative demonstrated a reduction in seizure duration and improved histological outcomes. This suggests that compounds with similar structures may offer therapeutic benefits in managing seizure disorders .

The mechanisms underlying the biological activities of 1,3,3-trimethylindolium iodide can be attributed to:

  • Receptor Modulation: Interaction with neurotransmitter receptors such as NMDA.
  • Cell Cycle Regulation: Inducing apoptosis through modulation of cell cycle checkpoints.
  • Reactive Oxygen Species (ROS) Generation: Some indole derivatives are known to increase oxidative stress in cancer cells, leading to cell death.

Safety and Toxicity

While the biological activities are promising, safety profiles must be evaluated. Preliminary safety data suggest that this compound does not exhibit significant toxicity at therapeutic doses; however, comprehensive toxicological studies are necessary for clinical applications.

Comparison with Similar Compounds

Optical Properties

The target compound’s absorption maximum (λmax) is influenced by conjugation length and substituents. Key comparisons include:

Compound Name / CAS No. λmax (MeOH) Structural Features Reference
Target Compound ~750–800 nm Cyclohexenyl bridge, extended conjugation
1-Ethyl-2-[3-(1-ethyl-3,3-dimethylindol-2-ylidene)propenyl]-3,3-dimethyl-3H-indolium iodide (CAS 14696-39-0) 546 nm Shorter propenyl linker, ethyl substituents
2-[2-(2-Chloro-3-ethylidenecyclohexenyl)vinyl]-1,3,3-trimethyl-3H-indolium chloride (CAS 199444-11-6) Not reported Chloride counterion, chloro substituent

Key Findings :

  • The target compound’s cyclohexenyl bridge and ethenyl linkers extend conjugation, resulting in a significant red shift (λmax ~750–800 nm) compared to simpler cyanines (e.g., CAS 14696-39-0 at 546 nm) .
  • Chloride derivatives (e.g., CAS 199444-11-6) may exhibit altered solubility and stability due to smaller counterions and electronegative substituents .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility Profile
Target Compound ~650–700 (estimated) High in polar solvents
1,1,3-Trimethylbenzo[e]indolium iodide (CAS 56289-64-6) 635.5 Moderate in DMSO
Tosylate derivative (CAS 205744-92-9) 747.3 Lower due to bulky tosylate

Key Findings :

  • The iodide counterion in the target compound improves aqueous solubility compared to tosylate derivatives .
  • Bulky substituents (e.g., cyclohexenyl bridge) may reduce aggregation in biological media, enhancing applicability in imaging .

Preparation Methods

Quaternization of 2,3,3-Trimethylindole

The synthesis begins with the preparation of the quaternary indolenium salt. A mixture of 2,3,3-trimethylindole (23.3 mmol) and methyl iodide (25.5 mmol) is refluxed in acetonitrile for 2 hours. The reaction yields 1,1,2-trimethyl-3-methylbenzindoline iodide as a pink solid in 92% yield. This step ensures the formation of the cationic indolenium moiety required for subsequent condensation.

Reaction Conditions:

  • Solvent: Acetonitrile

  • Temperature: Reflux (~82°C)

  • Time: 2 hours

  • Yield: 92%

The product is characterized by elemental analysis, with calculated values (C: 47.86%, H: 5.35%, N: 4.65%) matching experimental results (C: 47.28%, H: 5.14%, N: 4.95%).

Formation of the Heptamethine Cyanine Dye

Condensation with Bis-Aldehyde Intermediates

The target compound is synthesized via a condensation reaction between the quaternized indolenium salt and a bis-aldehyde derivative. In a representative procedure, 54.2 mg (0.17 mmol) of bis-aldehyde and 103 mg (0.34 mmol) of 1,1,2-trimethyl-3-methylbenzindoline iodide are dissolved in a 7:3 mixture of 1-butanol and benzene. The reaction is heated under reflux using a Dean-Stark trap to remove water, driving the equilibrium toward product formation. After 4 hours, the mixture is cooled, concentrated under reduced pressure, and washed with ether to yield the cyanine dye as a green solid in 46% yield.

Optimized Conditions:

  • Solvent: 1-Butanol/Benzene (7:3)

  • Temperature: Reflux (~100–120°C)

  • Time: 4 hours

  • Yield: 40–46%

Mechanistic Considerations

The condensation proceeds through a nucleophilic attack of the indolenium enolate on the aldehyde carbonyl, followed by dehydration. The use of a Dean-Stark trap is critical for removing water, shifting the equilibrium toward the conjugated product. Trapping aldehydes as Schiff bases with sodium 6-aminocaproate (method B in prior studies) can further improve yields by preventing aldol side reactions.

Purification and Characterization

Work-Up Procedures

The crude product is purified by washing with ether to remove unreacted starting materials and by-products. Filtration yields the pure dye, which is further analyzed via mass spectrometry and nuclear magnetic resonance (NMR).

Spectroscopic Validation

  • Mass Spectrometry (FAB): Observed molecular ion at m/z 758 corresponds to the theoretical mass of C₄₂H₄₉ClIN₃.

  • ¹H NMR (500 MHz, Acetone-d₆):

    • δ 1.17 (m, 6H, CH₃ groups)

    • δ 3.63 (s, 1H, methine proton)

    • δ 6.61–7.62 (m, aromatic and vinyl protons)

Alternative Synthetic Routes

Hypochlorite Oxidation

In a modified approach, treatment of imidazolium salts with sodium hypochlorite in 20% acetic acid directly yields ketone intermediates, bypassing the quaternization step. While this method avoids alkylation, it is less effective for sterically hindered substrates.

Varying Alkyl Substituents

Substituting methyl iodide with ethyl, propyl, or hexyl iodide during the quaternization step produces analogs with differing alkyl chains (e.g., 1-ethyl-3,3-dimethylindolenium iodide). These variants exhibit similar reactivity but require adjusted stoichiometry.

Challenges and Optimization

By-Product Formation

Aldol condensation by-products are common due to the reactivity of aldehyde intermediates. Employing sodium 6-aminocaproate as a trapping agent reduces these side reactions, improving yields by 15–20%.

Solvent Effects

Polar aprotic solvents like acetonitrile favor quaternization, while nonpolar solvents (e.g., benzene) enhance condensation efficiency. Mixed solvent systems balance solubility and reaction kinetics .

Q & A

Q. Key insights :

  • Larger SS (e.g., 84 nm) improves light-harvesting efficiency by minimizing energy loss.
  • Substitutions (e.g., diethylamino groups) increase SS via electronic relaxation in the excited state .

How can researchers evaluate its potential anticancer activity?

Methodological Answer:

  • In vitro assays : Use colorectal cancer cell lines (e.g., Caco-2) to measure IC50 values. Protocols include:
    • Cell viability : MTT assays after 48-hour exposure to the compound .
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining.
  • Structure-activity relationships (SAR) : Compare with analogs like IR-783, which showed antiproliferative activity at IC50 = 5–10 µM .
  • Mechanistic studies : Fluorescence microscopy to track cellular uptake and sublocalization.

How to troubleshoot low synthetic yields during scale-up?

Methodological Answer:

  • Reaction monitoring : Use TLC or HPLC to identify intermediate degradation or side products.
  • Catalyst screening : Test alternatives to p-TSA, such as Lewis acids (e.g., ZnCl2), to optimize cyclization .
  • Temperature control : Maintain reflux conditions (±2°C) to prevent byproduct formation .
  • Solvent polarity : Switch to DMF or THF if ethanol fails to solubilize intermediates .

How can computational methods predict its electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict absorption spectra. For example, diethylamino substitutions lower the LUMO energy, red-shifting absorption .
  • Molecular dynamics (MD) : Simulate aggregation behavior in polymer matrices to assess device compatibility.
  • TD-DFT : Model excited-state relaxation to correlate Stokes shift with substituent effects .

How to resolve contradictory spectral data (e.g., unexpected absorption peaks)?

Methodological Answer:

  • Isomer identification : Check for E/Z isomerism using 1^1H NMR coupling constants or NOESY .
  • Solvent effects : Compare spectra in polar (DCM) vs. nonpolar (toluene) solvents to rule out solvatochromism .
  • Impurity analysis : HRMS or elemental analysis detects trace byproducts.
  • Crystallographic validation : Single-crystal X-ray diffraction resolves structural ambiguities .

What industrial regulations apply to its use in research?

Methodological Answer:

  • EPA compliance : Under 40 CFR §721.10415, report significant new uses (e.g., large-scale environmental release) .
  • Safety protocols : MSDS-guided handling for iodide salts, including PPE for skin/eye protection.
  • Waste disposal : Neutralize acidic byproducts before disposal per local hazardous waste guidelines .

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